molecular formula C14H18N6O2 B2881025 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014073-88-1

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2881025
CAS No.: 1014073-88-1
M. Wt: 302.338
InChI Key: RWLFDGSJCUMTOW-UHFFFAOYSA-N
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Description

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivatives family. This compound features a pyrazole ring fused to a purine ring system, which is further substituted with methyl and ethyl groups. Due to its unique structural characteristics, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring followed by its fusion with the purine ring. One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate, followed by cyclization under acidic conditions to form the purine ring.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced purine derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and ligands.

  • Biology: It is used in the study of enzyme inhibition and as a tool in molecular biology research.

  • Medicine: Potential therapeutic applications are being explored, including its use as an anti-inflammatory or anticancer agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,5-Dimethylpyrazole: A simpler pyrazole derivative without the purine ring.

  • Ethyl acetoacetate: A precursor used in the synthesis of this compound.

  • Purine derivatives: Other purine-based compounds with different substituents.

Uniqueness: 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of pyrazole and purine rings, which imparts distinct chemical and biological properties compared to its simpler counterparts.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-6-19-12(21)10-11(18(5)14(19)22)15-13(17(10)4)20-9(3)7-8(2)16-20/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLFDGSJCUMTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)N3C(=CC(=N3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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